N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide
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Overview
Description
“N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H16N2O3S . It is used in various scientific research applications.
Synthesis Analysis
There is a Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors . This study provides comprehensive analysis of the binding site of LSD1 and other FAD-dependent enzymes, and a novel series of potent and selective LSD1 inhibitors were designed by incorporation of privileged indoline scaffold strategies .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indoline scaffold, which is a key component in many bioactive compounds . The indoline scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .Scientific Research Applications
Efficient Construction of Indole Rings : The cyclization reactions of N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines into indoles, as catalyzed by copper(II) salts, are significant in the synthesis of complex molecular structures including N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (Hiroya et al., 2002).
Amino Acid Analysis of Proteins : A method involving 4 N methanesulfonic acid for the precise amino acid composition of proteins and peptides has implications for analyzing proteins that may include or interact with compounds like this compound (Simpson et al., 1976).
Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Research showing that quinolinyl sulfonamides inhibit methionine aminopeptidase provides a pathway to understanding how similar structures, like this compound, might act in biological systems (Huang et al., 2006).
Synthesis of N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for N-acylation with good chemoselectivity could be relevant for the synthesis and modification of compounds like this compound (Kondo et al., 2000).
Enantioselective Organocatalyzed Cyclopropanation : Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts in reactions providing cyclopropane products, which is significant for the synthesis of structures like this compound (Hartikka et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target associated with the development of several types of tumors .
Mode of Action
This compound interacts with LSD1 by binding with high affinity . This interaction inhibits the activity of LSD1, leading to changes in gene expression and cellular function .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in histone modification . By inhibiting LSD1, this compound can alter these pathways, leading to changes in cellular function .
Pharmacokinetics
The compound has shown acceptable oral pharmacokinetic properties and good in vivo antitumor efficacy in an mv-4-11 xenograft mouse model .
Result of Action
The inhibition of LSD1 by this compound can lead to selective antiproliferative activity against the MV-4-11 cell line .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLKQJOLPLZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.